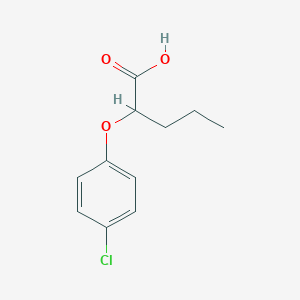

2-(4-chlorophenoxy)pentanoic Acid

説明

特性

IUPAC Name |

2-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGZZDWFWLXZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402217 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119061-16-4 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenoxy Pentanoic Acid and Its Analogues

Established Synthetic Routes for Phenoxyalkanoic Acid Derivatives

The foundational methods for producing phenoxyalkanoic acids, including 2-(4-chlorophenoxy)pentanoic acid, have been refined over decades. These routes are characterized by their reliability and are typically based on nucleophilic substitution reactions to form the key aryl ether bond.

Strategies Employing Esterification and Subsequent Hydrolysis

A versatile and widely applicable strategy for the synthesis of phenoxyalkanoic acids involves a multi-step process beginning with the esterification of a haloalkanoic acid, followed by an ether synthesis, and concluding with hydrolysis. This approach allows for the use of readily available starting materials and provides a robust pathway to the final acid product.

The process can be conceptualized in the following sequence:

Esterification: A 2-halopentanoic acid, such as 2-bromopentanoic acid, is first converted to its corresponding ester (e.g., ethyl 2-bromopentanoate). This is often achieved through a Fischer esterification, where the carboxylic acid is reacted with an alcohol (like ethanol) under acidic catalysis. masterorganicchemistry.comiajpr.com This step protects the carboxylic acid functional group and can facilitate purification of the intermediate.

Ether Synthesis: The resulting haloalkanoate ester then reacts with 4-chlorophenol under basic conditions. This is a classic Williamson ether synthesis, where a base (e.g., sodium hydroxide (B78521) or potassium carbonate) deprotonates the phenol to form the more nucleophilic 4-chlorophenoxide anion. This anion then displaces the halide from the α-carbon of the ester, forming the ether linkage and yielding the ester of this compound.

Hydrolysis: The final step is the hydrolysis of the ester to liberate the carboxylic acid. This can be accomplished through either acid-catalyzed or base-catalyzed (saponification) methods. masterorganicchemistry.com Base-catalyzed hydrolysis is often preferred as it is an irreversible process that drives the reaction to completion, yielding the carboxylate salt, which is then acidified in a separate workup step to produce the final this compound. google.com

This sequential approach offers good control over the reaction and allows for intermediate purification, which can lead to higher purity of the final product.

Transition Metal-Catalyzed Coupling Reactions in Phenoxyalkanoic Acid Synthesis

Modern organic synthesis has increasingly turned to transition metal catalysts to facilitate the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. researchgate.net These methods often provide milder reaction conditions and broader substrate scope compared to classical methods.

The primary approaches include:

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgsynarchive.com While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations use catalytic amounts of a copper salt with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgrsc.orgarkat-usa.org For the synthesis of phenoxyalkanoic acids, this would involve coupling 4-chlorophenol with a 2-halopentanoic acid derivative in the presence of a copper catalyst and a base. researchgate.net

Buchwald-Hartwig Amination Analogue (C-O Coupling): The palladium-catalyzed Buchwald-Hartwig reaction, famous for C-N bond formation, has been adapted for C-O coupling as well. acsgcipr.org This reaction typically uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an alcohol. google.com This methodology could be applied to couple 4-chlorophenol with an ester of 2-hydroxypentanoic acid or a related derivative. The choice of ligand is critical to the success of these reactions, influencing catalyst stability and reactivity. acsgcipr.org

These catalytic methods represent a significant advance, offering pathways that can tolerate a wider variety of functional groups and often proceed with greater efficiency and under more controlled conditions than their non-catalytic counterparts. google.com

Targeted Synthesis Approaches for this compound

The specific synthesis of this compound relies on the careful selection of starting materials and reaction conditions to maximize yield and purity. A common and direct industrial method is the Williamson ether synthesis.

Selection and Derivatization of Precursors for Optimized Yields

The most direct synthesis involves the reaction between a 4-chlorophenoxide salt and a derivative of pentanoic acid. google.com

| Precursor 1 | Precursor 2 | Role of Derivatization & Key Conditions |

| 4-Chlorophenol | 2-Chloropentanoic Acid or 2-Bromopentanoic Acid | Derivatization: 4-Chlorophenol is converted to its alkali metal salt (e.g., sodium 4-chlorophenoxide) by treatment with a strong base like sodium hydroxide (NaOH). This deprotonation significantly increases the nucleophilicity of the oxygen atom. google.com |

| Reaction Conditions: The reaction is typically run in a solvent, sometimes with water present, although minimizing water can reduce side reactions like the hydrolysis of the haloalkanoic acid. google.com The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly improve reaction rates and yields by transporting the phenoxide anion from an aqueous phase to the organic phase where the haloalkanoic acid derivative resides. fzgxjckxxb.comcrdeepjournal.orgdalalinstitute.com |

To optimize yields, reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants are carefully controlled. An excess of one reactant may be used to drive the reaction to completion. The final product is typically isolated by acidifying the reaction mixture to precipitate the free carboxylic acid, which can then be purified by recrystallization. google.com

Stereoselective Synthesis Methodologies for Chiral Enantiomers

The carbon atom at the 2-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). In many biological applications, including herbicides, one enantiomer is often significantly more active than the other. clockss.orgrsc.org This has driven the development of stereoselective synthesis methods to produce enantiomerically pure or enriched products.

Key strategies for asymmetric synthesis include:

Kinetic Resolution: This method involves the separation of a racemic mixture of the final acid or a precursor. For example, a racemic mixture of a 2-aryloxypropanoic acid can be selectively esterified using a chiral catalyst. clockss.orgelsevierpure.com One enantiomer reacts faster, leaving the other enantiomer unreacted and allowing for their separation. The esterified product can then be hydrolyzed to recover the optically active acid.

Use of a Chiral Pool: The synthesis can start from an enantiomerically pure precursor. For instance, using optically active ethyl lactate as a starting material to generate a chiral 2-halopropionate intermediate has been explored for similar structures. google.com A similar approach could be envisioned starting with a chiral derivative of pentanoic acid.

Asymmetric Catalysis: This advanced approach uses a chiral catalyst to directly form the desired enantiomer from achiral starting materials. youtube.comfrontiersin.org While specific applications to this compound are not widely documented, the principles of asymmetric synthesis, such as using chiral reagents or auxiliaries, are a major focus of modern organic chemistry to create single-enantiomer drugs and agrochemicals. nih.govchiralpedia.comyoutube.com

Emerging Synthetic Techniques and Green Chemistry Principles in Phenoxyalkanoic Acid Production

The production of agrochemicals is increasingly scrutinized for its environmental impact, prompting a shift towards more sustainable and "green" synthetic methods. ficci.in Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govpnas.orgmdpi.com

| Green Chemistry Principle | Application in Phenoxyalkanoic Acid Synthesis |

| Use of Greener Solvents | Traditional syntheses often use volatile organic solvents. Research is focused on replacing these with more benign alternatives like water, supercritical CO₂, or ionic liquids. Aqueous-phase synthesis is particularly attractive when combined with phase-transfer catalysis. nih.govresearchgate.net |

| Catalysis | The shift from stoichiometric reagents to catalytic processes improves atom economy and reduces waste. The use of highly efficient transition metal catalysts or biocatalysts (enzymes) aligns with green principles. mdpi.com Biocatalysis, for instance, can offer high selectivity under mild, aqueous conditions. |

| Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one technique that can accelerate reaction rates, often leading to shorter reaction times and reduced energy input. |

| Renewable Feedstocks | While the core precursors for this compound are derived from petrochemicals, green chemistry encourages the long-term goal of sourcing starting materials from renewable biomass. ficci.in |

| Phase-Transfer Catalysis (PTC) | PTC is considered a green methodology because it can eliminate the need for anhydrous or expensive polar aprotic solvents, allows the use of inexpensive inorganic bases like NaOH, and often results in simpler workup procedures and reduced waste streams. fzgxjckxxb.comptfarm.pl |

By incorporating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.

Elucidation of Biological Activities and Molecular Mechanisms of 2 4 Chlorophenoxy Pentanoic Acid

Investigations into Enzyme Inhibition and Modulation

Specific studies detailing the interaction of 2-(4-chlorophenoxy)pentanoic acid with key metabolic enzymes have not been identified in the current body of scientific literature. Generally, enzyme inhibitors can act through various mechanisms, such as competitive inhibition, where a molecule similar to the substrate competes for the enzyme's active site, or noncompetitive inhibition, where the inhibitor binds to a different site, altering the enzyme's function. libretexts.org Irreversible inhibitors often form strong, covalent bonds with the enzyme, permanently deactivating it. libretexts.orgnih.gov Without experimental data, it is not possible to determine if or how this compound interacts with metabolic pathways.

There is no specific evidence to confirm that this compound is a peroxisome proliferator. However, some structurally related compounds, like certain fatty acid analogs, are known to induce peroxisome proliferation. This process is often mediated by the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation. nih.govnih.gov Activation of PPARα can lead to an increase in the number and size of peroxisomes and the upregulation of enzymes involved in the β-oxidation of fatty acids, such as acyl-CoA oxidase (ACO). nih.gov A sustained and disproportionate increase in H2O2-generating enzymes without a corresponding increase in H2O2-degrading enzymes can lead to oxidative stress, which is a potential mechanism of cellular response. nih.gov

Antimicrobial and Antifungal Potential

While the antimicrobial and antifungal potential of various organic and phenolic acids has been established mdpi.comresearchgate.netnih.gov, specific in vitro efficacy studies for this compound against a diverse range of microbial strains are not documented in the available research. The effectiveness of antimicrobial compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov Studies on other novel carboxylic acids have demonstrated varying levels of activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The precise molecular mechanisms by which this compound might disrupt microbial pathogenesis are unknown. For carboxylic acids in general, antimicrobial action often involves damaging the cell membrane and lowering the internal pH of the microbe. nih.gov Other mechanisms for different antimicrobial compounds can include the inhibition of essential enzymes, disruption of protein synthesis, or interference with nucleic acid replication. For example, some fungal-derived compounds are known to destabilize the cell membranes of Gram-positive bacteria. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Specific research into the anti-inflammatory and immunomodulatory effects of this compound is not available. The anti-inflammatory activity of compounds is often investigated in models of induced inflammation, such as the carrageenan-induced paw edema model in rats. nih.govresearchgate.net The mechanisms frequently involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) mdpi.com, which reduces the production of inflammatory mediators.

Immunomodulatory effects refer to the ability of a compound to alter the immune response. This can involve modulating the production of cytokines—signaling proteins that regulate inflammation and immunity. mdpi.com For instance, some compounds can suppress pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL) while potentially enhancing anti-inflammatory cytokines. mdpi.comnih.gov Studies on other novel acid derivatives have shown significant reductions in TNF-α and IL-1β levels in response to inflammatory stimuli. nih.gov However, without direct experimental evidence, the effect of this compound on the immune system remains uncharacterized.

Other Identified Biological Activities and Cellular Impacts

Currently, there is a notable lack of specific research data available in publicly accessible scientific literature regarding the distinct biological activities and cellular impacts of this compound. While research exists for structurally related compounds, such as certain substituted pentanoic acids and molecules with a chlorophenoxy moiety, direct extrapolation of their biological effects to this compound would be scientifically unfounded. The following sections outline the type of research that would be necessary to elucidate the specific biological profile of this compound.

Influence on Specific Cellular Processes and Signaling Pathways

Detailed in-vitro studies are required to determine the influence of this compound on various cellular processes. Analogous compounds have been investigated for their potential to induce apoptosis and affect the cell cycle in cancer cell lines. For instance, some substituted pentanoic acids have been shown to induce apoptosis and cause cellular arrest in the sub-G0 phase of the cell cycle. Future research on this compound would need to assess its effects on cell viability, proliferation, and programmed cell death in various cell types.

Furthermore, its impact on specific signaling pathways remains uninvestigated. Research into related compounds often examines effects on pathways regulated by enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). To understand the mechanism of action of this compound, it would be essential to investigate its potential modulation of key signaling cascades involved in cellular functions such as inflammation, metabolism, and cell growth.

Receptor Binding Characteristics and Downstream Biological Responses

The receptor binding profile of this compound has not been characterized. A critical area of investigation would be its potential interaction with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). The PPAR family, particularly PPARα, is known to be a target for hypolipidemic drugs like fibrates, which share some structural similarities with the compound . PPARα activation leads to the regulation of genes involved in lipid metabolism and inflammation.

To determine the receptor binding characteristics of this compound, binding assays with a panel of receptors, including PPAR subtypes, would be necessary. Should binding be confirmed, subsequent studies would need to elucidate the downstream biological responses. This would involve measuring the expression of target genes and assessing the physiological outcomes, such as changes in lipid profiles or inflammatory markers, in relevant cellular and animal models. The table below illustrates the kind of data that would be generated from such studies.

| Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Assay (EC50) | Downstream Gene Regulation |

| PPARα | Data not available | Data not available | Data not available |

| PPARβ/δ | Data not available | Data not available | Data not available |

| PPARγ | Data not available | Data not available | Data not available |

Without dedicated research, any discussion of the biological activities and molecular mechanisms of this compound remains speculative.

Metabolism and Biotransformation Pathways of 2 4 Chlorophenoxy Pentanoic Acid in Diverse Biological Systems

Microbial Degradation and Bioremediation Potential

Microbial degradation is the primary mechanism for the dissipation of chlorophenoxy herbicides in the environment. The structure of 2-(4-chlorophenoxy)pentanoic acid, particularly its ether linkage and chlorinated aromatic ring, makes it susceptible to microbial attack, which is crucial for bioremediation of contaminated soil and water.

Under aerobic conditions, numerous soil microorganisms have been shown to utilize chlorophenoxyalkanoic acids as a sole source of carbon and energy. The degradation pathway typically begins with the cleavage of the ether bond, a critical step catalyzed by specific enzymes like α-ketoglutarate-dependent dioxygenases (encoded by tfdA-like genes). This initial reaction separates the molecule into a chlorinated aromatic component and an aliphatic side chain.

For analogous compounds like mecoprop, this cleavage results in the formation of 4-chloro-2-methylphenol and pyruvate. oup.com By analogy, the aerobic degradation of this compound would be expected to yield 4-chlorophenol and 2-oxopentanoic acid. The resulting 4-chlorophenol is then further metabolized through hydroxylation to form a chlorocatechol, which subsequently undergoes ring cleavage and enters central metabolic pathways.

Several bacterial strains have been identified as key players in the degradation of these herbicides. These microorganisms often harbor plasmids containing the necessary catabolic genes.

Key Microorganisms in Aerobic Degradation of Related Herbicides

| Microorganism | Degraded Compound(s) | Key Findings |

|---|---|---|

| Alcaligenes denitrificans | Mecoprop (MCPP), 2,4-D, MCPA | Capable of utilizing the (R)-(+)-isomer of mecoprop as a sole carbon source. oup.comresearchgate.net |

| Ralstonia sp. CS2 | Mecoprop (MCPP), 2,4-D, MCPA, 2,4-DP | Isolated from agricultural soil and demonstrated rapid degradation of racemic mecoprop. nih.gov |

| Sphingomonas herbicidovorans | Mecoprop (MCPP), Dichlorprop (2,4-DP) | Degrades both enantiomers of mecoprop, showing a preference for the (S)-enantiomer. asm.orgnih.govresearchgate.net |

This table is based on data from studies on analogous chlorophenoxy herbicides.

In anoxic environments such as saturated soils, sediments, and groundwater, the degradation of chlorophenoxy herbicides proceeds at a much slower rate. nih.gov Anaerobic biotransformation relies on different microbial communities and metabolic strategies. The primary mechanisms involve reductive dechlorination, where the chlorine atom is removed from the aromatic ring, and the cleavage of the ether linkage.

Studies on the anaerobic degradation of 2,4-D have shown that it can be transformed into intermediates such as chlorinated phenols and ultimately phenol before ring cleavage. nih.gov For this compound, a likely anaerobic pathway would involve an initial ether bond cleavage to form 4-chlorophenol, followed by the reductive dechlorination of 4-chlorophenol to phenol. Phenol can then be carboxylated and subsequently reduced and cleaved, entering the central anaerobic metabolism. The persistence of these herbicides is often significantly longer under anaerobic conditions, with half-lives extending from days to months. nih.gov

As this compound possesses a chiral center at the second carbon of the pentanoic acid chain, it exists as two enantiomers (R and S forms). Research on analogous chiral herbicides like mecoprop has consistently demonstrated that microbial degradation is an enantioselective process. nih.govdss.go.th Microorganisms typically show a preference for one enantiomer over the other, leading to a shift in the enantiomeric ratio in the environment.

For instance, Sphingomonas herbicidovorans degrades the (S)-enantiomer of mecoprop much faster than the (R)-enantiomer. nih.govresearchgate.net Conversely, Alcaligenes denitrificans has been found to exclusively degrade the (R)-isomer. oup.comresearchgate.net This enantioselectivity is due to the stereospecificity of the enzymes initiating the degradation pathway.

The environmental significance of this process is substantial. Often, only one enantiomer possesses the desired herbicidal activity. Enantioselective biodegradation means that while the target weed-killing compound may be removed efficiently, its less active or inactive enantiomer may persist in the environment for a longer period. Monitoring the enantiomeric ratio of a chiral herbicide in soil or groundwater can serve as a reliable indicator of in-situ biodegradation, helping to distinguish biological degradation from other dissipation processes like sorption or dilution. dss.go.th

Mammalian Metabolism and Elimination Dynamics

The behavior of this compound within mammalian systems determines its potential for accumulation and toxicity. Studies on related compounds like MCPA provide a framework for its likely absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Following oral administration in rats, analogous chlorophenoxy herbicides are readily absorbed from the gastrointestinal tract. nih.gov Plasma elimination has been observed to be biphasic, and at higher doses, the urinary excretion pathway can become saturated, leading to a longer elimination phase. nih.govnih.gov

The primary route of excretion for these compounds is via the urine, with quantitative recovery of the administered dose observed within several days. nih.gov Fecal excretion is generally a minor pathway. The rapid and extensive renal elimination suggests a low potential for bioaccumulation in tissues.

The biotransformation of chlorophenoxyalkanoic acids in mammals is generally not extensive. nih.gov The parent compound is typically the major chemical species found in urine. nih.gov Metabolism primarily involves Phase I and Phase II reactions that increase the water solubility of the compound to facilitate its excretion. nih.gov

Based on studies with MCPA in rats and dogs, two main types of metabolites are expected for this compound:

Phase I Metabolism: Hydroxylation is a key reaction. For MCPA, an oxidation product, 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), was identified. nih.govnih.gov This suggests that this compound could be metabolized to hydroxylated derivatives on the aromatic ring or the aliphatic side chain.

Phase II Metabolism: The parent compound or its Phase I metabolites can undergo conjugation with endogenous molecules. Glycine and taurine conjugates have been identified for MCPA and its hydroxylated metabolite, particularly in dogs. nih.gov These conjugation reactions yield highly polar and water-soluble compounds that are readily excreted.

Potential Mammalian Metabolites of this compound

| Metabolite Type | Potential Metabolite Name | Metabolic Pathway | Basis of Prediction |

|---|---|---|---|

| Parent Compound | This compound | Unchanged | Major excreted form for analogous compounds like MCPA. nih.gov |

| Phase I Metabolite | Hydroxylated this compound | Oxidation (Hydroxylation) | Formation of HMCPA from MCPA in rats and dogs. nih.govnih.gov |

| Phase II Metabolite | Glycine conjugate of this compound | Conjugation with glycine | Identification of glycine conjugates for MCPA in dogs. nih.gov |

This table presents predicted metabolites based on data from structurally similar compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) |

| 2-Oxopentanoic acid |

| 3-Oxoadipate |

| 4-Chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) |

| 4-Chloro-2-methylphenol |

| 4-Chlorophenol |

| Dichlorprop (2,4-DP) |

| Glycine |

| Maleylacetate |

| Mecoprop (MCPP) |

| Phenol |

| Pyruvate |

Enzymatic Conjugation and Deconjugation Mechanisms

The processes of enzymatic conjugation and deconjugation are critical detoxification pathways for xenobiotics, including herbicides, in various biological systems. Conjugation involves the attachment of endogenous molecules to the parent compound or its metabolites, generally rendering them more water-soluble and less toxic, thus facilitating their sequestration or elimination. Deconjugation, conversely, is the cleavage of these conjugates, which can sometimes lead to the reactivation of the compound.

For phenoxyalkanoic acids, conjugation is a well-established metabolic route. Common conjugation reactions involve the formation of esters with sugars (e.g., glucose) or amides with amino acids. The enzymes responsible for these transformations are typically glycosyltransferases and glutathione S-transferases.

Interactive Data Table: Potential Conjugation and Deconjugation Enzymes for Phenoxyalkanoic Acids

| Enzyme Class | Conjugation Reaction | Substrate (General) | Potential Product | Deconjugation Enzyme |

| UDP-Glycosyltransferases (UGTs) | O-Glucosylation | Hydroxylated Herbicide | Glucoside Conjugate | β-glucosidases |

| Glutathione S-Transferases (GSTs) | Glutathione Conjugation | Herbicide | Glutathione Conjugate | Peptidases, C-S lyases |

| Amino Acid Synthases/Synthetases | Amino Acid Conjugation | Herbicide Carboxyl Group | Amino Acid Conjugate | Amidases/Peptidases |

This table represents potential enzymatic pathways based on the metabolism of structurally similar compounds, as direct evidence for this compound is unavailable.

Detailed research findings on the specific enzymes that catalyze the conjugation and deconjugation of this compound are not currently available. Studies on other phenoxyalkanoic acids suggest that the nature of the alkyl side chain can influence the preferred conjugation pathway. The pentanoic acid side chain of the subject compound presents a different substrate profile compared to the more commonly studied acetic acid side chains, which could result in different metabolic outcomes.

Plant Metabolism and Phytotransformation Pathways

The metabolism of herbicides within plants, often termed phytotransformation, is a key determinant of their selectivity and persistence. These pathways generally consist of three phases:

Phase I: Modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases are frequently involved in these initial steps.

Phase II: Conjugation of the Phase I metabolites or the parent herbicide with endogenous molecules, as discussed in the previous section.

Phase III: Sequestration of the conjugates in cellular compartments, such as the vacuole, or their incorporation into cell wall components.

For phenoxyalkanoic acids, a primary Phase I reaction is the hydroxylation of the aromatic ring. This is then typically followed by Phase II conjugation to glucose. Another significant pathway for some phenoxyalkanoic acids is the cleavage of the ether bond, leading to the formation of the corresponding phenol and the alkyl carboxylic acid.

Interactive Data Table: Hypothetical Phytotransformation Pathways of this compound

| Transformation Phase | Potential Reaction | Hypothetical Metabolite |

| Phase I | Ring Hydroxylation | 2-(4-chloro-2-hydroxyphenoxy)pentanoic acid |

| Phase I | Ether Bond Cleavage | 4-chlorophenol and 2-hydroxypentanoic acid |

| Phase II | Glucose Conjugation | This compound glucosyl ester |

| Phase II | Amino Acid Conjugation | 2-(4-chlorophenoxy)pentanoyl-glutamate |

| Phase III | Sequestration | Vacuolar deposition of conjugates |

This table outlines hypothetical metabolic pathways for this compound based on established transformations of other phenoxyalkanoic herbicides. Experimental verification for this specific compound is lacking.

Research on the phytotransformation of this compound is necessary to understand its behavior in the environment and its potential for crop selectivity or weed resistance. The length of the pentanoic acid side chain may influence the rate and pathway of its metabolism compared to shorter-chain analogues. Without specific studies, it is difficult to predict the primary metabolites and the enzymes involved in the phytotransformation of this particular compound.

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the environmental fate, transport, and ecotoxicological implications of This compound that adheres to the strict outline provided.

General principles for chlorophenoxy herbicides indicate that biodegradation is a primary route of environmental degradation, with hydrolysis and photolysis also contributing to their removal. researchgate.netnih.gov The potential for these compounds to leach into groundwater is generally considered, but specific models and field data are substance-specific. researchgate.netctgb.nlresearchgate.net Similarly, while ecotoxicological profiles exist for many herbicides in this class, detailing effects on fish, invertebrates, and algae, this information cannot be accurately extrapolated to this compound without direct studies. nih.govusgs.govepa.gov

Due to the lack of specific research findings for this compound, it is not possible to provide the scientifically accurate, data-driven content required for each specified subsection of the requested article.

Environmental Fate, Transport, and Ecotoxicological Implications of 2 4 Chlorophenoxy Pentanoic Acid

Ecotoxicological Assessment in Non-Target Organisms

Effects on Terrestrial Organisms (Soil Microbes, Plants)

The introduction of 2-(4-chlorophenoxy)pentanoic acid, a compound chemically related to widely used phenoxy herbicides like 2,4-D and MCPA, into the terrestrial environment can have significant effects on soil microorganisms and plants. wikipedia.orgnih.gov The impact on these organisms is influenced by various factors, including the concentration of the compound, soil properties, and the specific organisms present. researchgate.net

Effects on Soil Microbes:

The response of the microbial community is also dependent on soil characteristics. Soils with higher organic matter content may exhibit a buffering effect, adsorbing more of the herbicide and thereby reducing its toxic effects on the soil biota. researchgate.net Conversely, in soils with low organic matter and fertility, the impact of these herbicides on the microbial community structure can be more pronounced. researchgate.net

Microorganisms are also central to the biodegradation of chlorophenoxy herbicides. researchgate.net Some microbial species have demonstrated the ability to utilize these compounds as a carbon and energy source, breaking them down into less harmful substances. nih.gov The degradation pathway often involves the cleavage of the ether linkage, a key structural feature of these herbicides. wikipedia.org The efficiency of this biodegradation is dependent on the specific microbial populations present and environmental conditions. nih.gov

Interactive Data Table: Effects of a Related Chlorophenoxy Herbicide (2,4-D) on Soil Microorganisms

| Herbicide Concentration | Effect on Culturable Bacteria | Effect on Culturable Actinomycetes | Effect on Fungi | Impact on Microbial Community Structure |

| Low to Moderate | Increase | Increase | Variable | Shift in community composition |

| High | Decrease | Decrease | Increase | Significant shift and potential stress |

Effects on Plants:

As a phenoxyacetic acid derivative, this compound is expected to exhibit herbicidal activity, particularly against broadleaf plants. The mode of action is similar to that of natural plant growth hormones called auxins. wikipedia.org When absorbed by susceptible plants, it leads to uncontrolled and unsustainable growth, causing symptoms like stem curl-over, leaf withering, and ultimately, plant death. wikipedia.org

The selectivity of phenoxy herbicides means they primarily affect dicotyledonous (broadleaf) plants, while monocotyledonous plants like cereals and grasses show greater tolerance. wikipedia.org However, even in tolerant species, high concentrations can potentially cause damage. researchgate.net The herbicidal effects are dose-dependent, and factors like the plant's growth stage and environmental conditions can influence its susceptibility. researchgate.net

It is important to note that while the intended targets are weeds, non-target plants can also be affected through spray drift or runoff. epa.gov The impact on non-target vegetation can lead to a loss of biodiversity and affect organisms that rely on those plants for food or habitat.

Structure-Biodegradability Relationships in Environmental Contexts

The persistence and ultimate fate of this compound in the environment are intrinsically linked to its chemical structure. The relationship between the molecular structure of chlorophenoxy herbicides and their biodegradability is a critical factor in determining their environmental impact. nih.gov

Several structural features influence the susceptibility of these compounds to microbial degradation:

The Ether Linkage: The bond connecting the phenoxy group to the aliphatic acid side chain is a primary target for microbial enzymes. Cleavage of this ether linkage is a common and crucial step in the breakdown of these herbicides. wikipedia.orgresearchgate.net

The Position and Number of Chlorine Atoms: The presence and location of chlorine atoms on the aromatic ring significantly affect the molecule's stability and, consequently, its biodegradability. Generally, an increase in the number of chlorine substituents makes the compound more resistant to degradation. nih.gov The position of the chlorine atom can also influence the rate and pathway of degradation.

The Aliphatic Acid Side Chain: The structure of the carboxylic acid side chain also plays a role. The length and branching of this chain can impact how effectively microbial enzymes can access and break down the molecule.

Studies have shown that combining chemical oxidation processes, such as the Fenton process, with biological treatment can enhance the degradation of persistent chlorophenoxy herbicides. nih.gov The initial chemical oxidation can break down the parent compound into more biodegradable intermediates, which are then more readily mineralized by microorganisms. nih.gov

Interactive Data Table: Structural Features and Their Influence on Biodegradability

| Structural Feature | Influence on Biodegradability |

| Ether Linkage | Primary site for enzymatic cleavage, crucial for initial breakdown. |

| Chlorine Substitution | Increased number of chlorine atoms generally decreases biodegradability. Position on the ring also affects degradation rates. |

| Aliphatic Side Chain | Length and branching can influence enzyme accessibility and degradation efficiency. |

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Chlorophenoxy Pentanoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 2-(4-chlorophenoxy)pentanoic acid from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high selectivity and sensitivity required for trace-level detection.

Due to the low volatility of this compound, derivatization is a mandatory step prior to GC-MS analysis. nih.gov This process converts the polar carboxylic acid group into a less polar and more volatile ester, improving its chromatographic behavior and thermal stability. weber.hu

Common derivatization reagents include:

Silylating agents: such as trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate, which form trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. nih.gov TBDMS derivatives are particularly advantageous as they often produce a characteristic [M-57]⁺ ion in the mass spectrum, aiding in identification. nih.gov

Alkylating agents: including tetraalkylammonium salts used in on-line derivatization within the GC injection port. nih.gov

The choice of derivatization reagent can influence the retention time and mass spectral fragmentation pattern of the analyte. jfda-online.com GC-MS methods, especially with electron impact (EI) ionization, can achieve low detection limits, often in the picogram range. nih.gov

Table 1: GC-MS Derivatization Strategies for Chlorophenoxy Acids

| Derivatization Reagent | Derivative Formed | Key Advantages | Typical Detection Limit (Full Scan Mode) |

|---|---|---|---|

| Trimethylsilyl N,N-dimethyl carbamate | Trimethylsilyl (TMS) ester | Common and effective for creating volatile derivatives. nih.gov | 5 to 100 pg nih.gov |

| t-Butyldimethylsilyl N,N-dimethyl carbamate | t-Butyldimethylsilyl (TBDMS) ester | Produces characteristic [M-57]⁺ fragment for easier identification. nih.gov | 5 to 100 pg nih.gov |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC-MS, often without the need for derivatization. nih.gov Reversed-phase HPLC is a common mode of separation for chlorophenoxy acids.

Key components of an HPLC method for this compound analysis include:

Column: C18 columns are frequently used for the separation. researchgate.net Phenyl columns can also provide good resolution for mixtures of chlorophenoxy herbicides. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (such as potassium dihydrogen phosphate (B84403) or formic acid) is typically employed. pensoft.netsielc.com The pH of the mobile phase is crucial for achieving optimal separation of acidic compounds. chromatographyonline.com

Detectors:

UV/VIS Detector: Detection is often carried out at a specific wavelength, for instance, 225 nm. researchgate.net

Diode Array Detector (DAD): Provides spectral information, aiding in peak identification and purity assessment. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides the highest level of selectivity and sensitivity, enabling structural confirmation.

HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, and linearity. researchgate.net

Since this compound is a chiral compound, separating its enantiomers is essential for understanding its biological activity and fate. Enantioselective chromatography is the primary technique for this purpose.

Direct methods using chiral stationary phases (CSPs) are widely employed. nih.gov Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven effective for separating the enantiomers of acidic compounds like aryloxyphenoxypropanoic acids. nih.govnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and ionic interactions, which can be modulated by the mobile phase composition. nih.gov

Both HPLC and Capillary Electrophoresis (CE) can be utilized for enantioselective separations. nih.gov For instance, an HPLC method using a teicoplanin-based CSP can achieve baseline resolution of the R- and S-isomers of a similar compound, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. nih.gov

Spectroscopic and Electrochemical Methods for Characterization and Quantitation

Beyond chromatography, spectroscopic and electrochemical techniques play a significant role in the analysis of this compound.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The carboxylic acid group of this compound exhibits characteristic IR absorptions. A very broad O-H stretching band is observed from approximately 2500 to 3300 cm⁻¹, and a strong C=O stretching band appears near 1710 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically in the 10-12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxyl group absorb in the 2-3 ppm range. libretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid is also a key diagnostic signal. uclouvain.be

Mass Spectrometry (MS): As mentioned in the chromatography section, MS is a powerful detection method. It provides information on the molecular weight and fragmentation pattern of the analyte, aiding in its identification. uclouvain.be

Electrochemical Methods:

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of related chlorophenoxy compounds. For instance, an immunomagnetic electrochemical sensor has been developed for the determination of 2,4-dichlorophenoxyacetic acid (2,4-D), achieving a low detection limit of 0.01 µg/L. nih.gov

Modified electrodes, such as those incorporating metal-organic frameworks (MOFs), are being explored for the electrochemical detection of chlorophenols, which are potential degradation products of this compound. up.ac.zadntb.gov.ua These sensors can exhibit enhanced catalytic activity towards the oxidation or reduction of the target analyte. mdpi.com

Table 2: Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Characteristic Absorption/Signal | Approximate Range | Notes |

|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ | Very broad due to hydrogen bonding. libretexts.org |

| Infrared (IR) Spectroscopy | C=O stretch | ~1710 cm⁻¹ | Strong absorption. libretexts.org |

| ¹H NMR Spectroscopy | Carboxylic acid proton (O-H) | 10-12 ppm | Broad singlet, disappears with D₂O exchange. libretexts.org |

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, biological tissues).

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method is used to separate lipids and other organic compounds from aqueous samples. nih.gov

Solid-Phase Extraction (SPE): SPE is widely used for cleaning up and concentrating chlorophenoxy acids from water samples. Cartridges containing materials like graphitized carbon black are effective for this purpose. nih.gov

In biological systems, this compound can be metabolized and conjugated to other molecules. To analyze the total amount of the parent compound, a hydrolysis step is often necessary to break these conjugates.

Chemical Hydrolysis: Acid or base-catalyzed hydrolysis can be employed to cleave ester or amide linkages. researchgate.netnih.gov For example, related chlorophenoxyacetic acids undergo hydrolysis, which can be a significant transformation pathway in basic waters. researchgate.net

Enzymatic Deconjugation: Enzymes can be used for more specific cleavage of conjugates. For instance, in the metabolism of the related herbicide 2,4-D, enzymatic hydrolysis studies were used to deduce the structure of its glucoside conjugates. researchgate.net

Miniaturized Extraction Techniques for Environmental Samples

The detection of this compound and related chlorophenoxy herbicides in environmental samples necessitates efficient extraction and pre-concentration steps to isolate the analytes from complex matrices and enhance sensitivity. Miniaturized extraction techniques have gained prominence due to their reduced solvent consumption, lower costs, and faster sample processing times compared to traditional methods. These techniques are integral to developing greener and more efficient analytical workflows. mdpi.com

Several miniaturized solid-phase extraction (SPE) methods are applicable for the extraction of chlorophenoxy herbicides from environmental samples, particularly water. These include in-tube solid-phase microextraction (SPME), microextraction in a packed syringe (MEPS), and dispersive micro-solid phase extraction (D-μ-SPE). mdpi.comnih.gov

In-tube SPME utilizes a capillary column, often from a gas chromatograph, as the extraction device. This method can be directly coupled with liquid chromatography (LC) systems, allowing for automated and highly sensitive analysis of organic compounds in aqueous samples. nih.gov For instance, a study on the determination of phthalates in water demonstrated the potential of a novel fiber-in-tube configuration to achieve significant pre-concentration, a principle that is readily applicable to other organic micropollutants like chlorophenoxy herbicides. nih.gov

Microextraction by packed sorbent (MEPS) is a miniaturized version of conventional SPE where a small amount of sorbent is packed into a syringe. This technique combines sample extraction, pre-concentration, and clean-up into a single device, simplifying the workflow. mdpi.com

Dispersive micro-solid phase extraction (D-μ-SPE) involves dispersing a sorbent material directly into the sample solution. After a period of adsorption, the sorbent is separated, and the analyte is eluted. A study on the determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in water and food samples utilized a magnetic graphene oxide-based nanocomposite as the sorbent in a D-μ-SPE method. This approach, coupled with high-performance liquid chromatography (HPLC), achieved low detection limits and high recovery rates, showcasing its effectiveness for analyzing related chlorophenoxy herbicides. nih.gov

The selection of the appropriate miniaturized extraction technique depends on the specific matrix, the target analyte's properties, and the analytical instrument to be used. The table below summarizes the performance of some miniaturized extraction methods for related chlorophenoxy herbicides.

Table 1: Performance of Miniaturized Extraction Techniques for Chlorophenoxy Herbicides

| Technique | Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| D-μ-SPE with GO/Fe3O4/TBA | 2,4-D | Water, Vegetables | 88.0 - 94.0 | 0.007 µg/mL | nih.gov |

| In-tube SPME | Phthalates* | Water | - | Low levels | nih.gov |

*Data for a related class of organic micropollutants demonstrating the technique's applicability.

Strategies for Environmental Monitoring and Residue Analysis in Complex Matrices

Effective environmental monitoring of this compound and other chlorophenoxy herbicides requires robust analytical strategies capable of detecting and quantifying trace levels of these compounds in complex matrices such as soil, water, and plant materials. These strategies typically involve a combination of advanced extraction techniques and highly sensitive analytical instrumentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of chlorophenoxy herbicides. It offers high selectivity and sensitivity, allowing for the determination of these compounds at low concentrations. An analytical method developed for several phenoxyacetic herbicides, including compounds structurally similar to this compound, utilized direct injection into an LC-MS/MS system after sample preparation. This approach minimized sample handling and achieved low detection limits. econference.io

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique. However, it often requires a derivatization step to convert the polar chlorophenoxy acids into more volatile esters prior to analysis. nih.govresearchgate.net A method for analyzing chlorophenoxy acid herbicides in water involved extraction with a graphitized carbon black cartridge followed by on-line derivatization in the GC injection port. This method provided good sensitivity and reproducibility. nih.gov

For soil samples, the extraction process is more challenging due to the complex nature of the matrix. An analytical method for several chlorophenoxy herbicides and their esters in soil involved hydrolysis with sodium hydroxide (B78521) to convert any esters to the acid form, followed by acidification and extraction. The final analysis was performed by LC-MS/MS. epa.gov

The analysis of residues in plant material also requires specific extraction and clean-up procedures to remove interfering substances. A method for determining five common chlorophenoxy herbicides in ornamental tree leaves involved extraction and analysis, demonstrating the applicability of these techniques for monitoring spray drift. capes.gov.br

The choice of analytical strategy depends on the matrix, the required sensitivity, and the available instrumentation. The following table presents a summary of analytical strategies for related chlorophenoxy herbicides in various complex matrices.

Table 2: Analytical Strategies for Chlorophenoxy Herbicides in Complex Matrices

| Analytical Technique | Analyte(s) | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Dichlorprop, MCPP, 2,4,5-T, etc. | Water, Soil | pH adjustment, direct injection | Low ppb level | econference.io |

| GC-MS | 2,4-D, Silvex, 2,4,5-T | Water | SPE, on-line derivatization | 0.1 - 0.2 µg/L | nih.gov |

| LC-MS/MS | 2,4-DP-p, 2,4-D, MCPA, etc. | Soil | Hydrolysis, acidification, extraction | Not specified | epa.gov |

Potential Applications and Future Research Directions for 2 4 Chlorophenoxy Pentanoic Acid

Utility as a Chemical Intermediate in Pharmaceutical Synthesis

Chemical intermediates are foundational molecules that serve as the building blocks for active pharmaceutical ingredients (APIs). mlunias.com They are critical in the multi-step synthesis of complex drug molecules, allowing for the controlled and precise construction of the final product. qinmuchem.com The molecular architecture of 2-(4-chlorophenoxy)pentanoic acid, featuring a carboxylic acid group and an ether linkage, makes it a versatile scaffold for organic synthesis.

The carboxylic acid moiety provides a reactive site for various chemical transformations, such as esterification and amidation, to create a diverse library of derivatives. These modifications are a cornerstone of medicinal chemistry, used to enhance the therapeutic properties of a lead compound. The chlorophenoxy group can also be modified, although it is often a key structural component for biological activity in certain classes of molecules.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in various biologically active compounds. For instance, related phenoxy acid derivatives are utilized in the development of drugs targeting a range of conditions. drugbank.com The synthesis of novel benzimidazoles as antagonists for the neuropeptide Y Y1 receptor, aimed at developing antiobesity drugs, has utilized a (4-chlorophenoxy)methyl group as a constant structural feature to explore therapeutic potential. nih.gov This highlights the value of the chlorophenoxy moiety in drug design.

The potential of this compound as an intermediate can be projected based on the established reactivity of its functional groups.

Table 1: Potential Pharmaceutical Derivatives and Applications

| Derivative Type | Synthetic Reaction | Potential Therapeutic Area | Rationale for Application |

|---|---|---|---|

| Amides | Reaction of the carboxylic acid with various amines. | Anticancer, Antibacterial | Amide bonds are stable and prevalent in many biologically active molecules, including novel sulfonamide derivatives with anticancer potential. mdpi.com |

| Esters | Esterification of the carboxylic acid with different alcohols. | Antihyperlipidemic | The structure shares similarities with fibrate drugs (e.g., fenofibrate), which are esters and are used to manage high cholesterol. nih.gov |

Agroceutical Applications and Development of Controlled Release Systems

The class of chlorophenoxy acids includes some of the most widely used and historically significant herbicides. wikipedia.org Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that selectively control broadleaf weeds in cereal crops and pastures. wikipedia.orgmt.govwikipedia.org They function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plant species. wikipedia.orgnih.gov

Given its structure, this compound belongs to this family of herbicides and is expected to exhibit similar biological activity. The length of the alkanoic acid side chain can influence the herbicidal efficacy and selectivity. Research on related 2-(4-aryloxyphenoxy)propionamide derivatives, which also target plant-specific enzymes, shows that modifications to the core structure are a viable strategy for developing new herbicides. jocpr.comjlu.edu.cn

A significant challenge in agriculture is the efficient use of agrochemicals while minimizing environmental impact. mdpi.com Conventional application of herbicides can lead to soil and water contamination through leaching and runoff, and loss through volatilization. researchgate.net Controlled release systems (CRSs) offer a promising solution to these problems. mdpi.comfrontiersin.org These systems are designed to release the active ingredient slowly over time, maintaining an effective concentration at the target site while reducing the total amount of chemical needed. nih.gov

Key Features of Controlled Release Systems:

Enhanced Efficacy: Prolonged release ensures a sustained effect on target weeds.

Environmental Protection: Reduces the loss of the active ingredient to the environment, minimizing contamination of soil and water. researchgate.netnih.gov

Cost Reduction: Lowers the frequency and volume of application needed. frontiersin.org

Various materials and technologies are being explored for creating CRSs for herbicides like 2,4-D, which could be adapted for this compound. These include encapsulation in polymer matrices or intercalation into nanosheets like hydrotalcite, which has been shown to reduce both leaching and volatilization. researchgate.net The development of "smart" release systems that respond to specific environmental triggers (e.g., pH, temperature, or the presence of specific metabolites from pathogens) represents a frontier in agroceutical technology. mdpi.comfrontiersin.org

Contribution to Fundamental Understanding of Biological Systems and Xenobiotic Interactions

The study of compounds like this compound contributes to the fundamental understanding of how external chemicals, or xenobiotics, interact with living organisms. researchgate.net Xenobiotics are substances foreign to a biological system, and organisms possess complex enzymatic systems to metabolize and eliminate them. nih.govwdh.ac.id

The primary mode of action for phenoxy herbicides is mimicking auxin, which disrupts normal plant growth processes. nih.gov This interaction provides a model for studying plant hormone signaling pathways. In animals and humans, the focus shifts to metabolism and potential toxicity. The liver is the primary organ for metabolizing xenobiotics, utilizing a suite of enzymes, most notably the cytochrome P-450 (CYP) superfamily. nih.govnih.gov

Studies on related phenoxyacid compounds have shown that they can significantly influence these metabolic enzymes. For example, research in rats demonstrated that MCPA and 2,4-D alter the activity of specific CYP enzymes and other metabolic pathways. nih.gov

Table 2: Observed Effects of Phenoxy Herbicides on Hepatic Enzymes in Rats

| Compound | Enzyme/System | Observed Effect | Potential Implication |

|---|---|---|---|

| MCPA | Cytochrome P-450 | Increased hepatic levels | Altered metabolism of other xenobiotics or endogenous compounds. |

| MCPA | Aniline hydroxylase | Increased activity | Enhanced metabolism of specific substrates. |

| 2,4-D | Aniline hydroxylase | Marked increase in activity | Potent induction of a specific metabolic pathway. |

Source: Adapted from a study on hepatic xenobiotic metabolism in rats. nih.gov

These findings suggest that this compound would likely be metabolized through similar pathways and could also modulate the activity of xenobiotic-metabolizing enzymes. Understanding these interactions is crucial for assessing the environmental and health profiles of such compounds. Furthermore, research into how these molecules cause oxidative stress and induce apoptosis in cells provides broader insights into toxicology and cell biology. mdpi.comnih.gov

Identification of Emerging Research Areas and Unexplored Potentials

While the primary applications of this compound are rooted in its identity as a phenoxyalkanoic acid, several emerging research areas could unveil new potentials for this compound and its derivatives.

Development of Novel Bioactive Molecules: The use of the this compound scaffold as a starting point for synthesizing new pharmaceutical candidates remains a largely unexplored area. Its potential as a chemical intermediate could be leveraged to create libraries of novel compounds for screening against various diseases. The synthesis of hybrid molecules, where it is combined with other pharmacophores, could yield compounds with unique biological activities.

Advanced "Smart" Agroceuticals: Moving beyond simple controlled-release formulations, future research could focus on creating "smart" delivery systems. This could involve nanotechnology-based carriers that release the herbicidal compound in response to specific stimuli from the target weed or the surrounding soil environment. mdpi.com Such systems would represent a significant leap towards precision agriculture, maximizing efficiency while further minimizing ecological impact.

Bioremediation and Environmental Fate: Research into the microbial degradation of this compound could identify bacteria or fungi capable of breaking it down. This knowledge is valuable for developing bioremediation strategies to clean up contaminated sites. Understanding its persistence, mobility, and transformation in different soil types is essential for a complete environmental risk assessment.

Probing Biological Pathways: As a specific chemical probe, this compound and its derivatives could be used in laboratory settings to study auxin transport and signaling in plants with greater detail. In animal systems, it could be used to investigate the specificity and function of various xenobiotic-metabolizing enzymes, contributing to the fields of toxicology and drug metabolism.

The continued exploration of this compound and related compounds promises to yield valuable insights and practical applications across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-chlorophenoxy)pentanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of structurally similar phenoxy acids (e.g., 2-(4-chlorophenoxy)propanoic acid) typically involves nucleophilic substitution between 4-chlorophenol and a halogenated carboxylic acid derivative (e.g., bromopentanoic acid). Reaction optimization includes controlling temperature (60–80°C), using a polar aprotic solvent (e.g., DMF), and adding a base (e.g., K₂CO₃) to deprotonate the phenol . Efficiency is improved by optimizing molar ratios (1:1.2 phenol:halo-acid) and reflux duration (6–12 hours). Post-synthesis purification via recrystallization or column chromatography ensures high yield (>70%) .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and pentanoic acid backbone (δ 2.3–2.6 ppm for CH₂ near the carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 259.1 for C₁₁H₁₂ClO₃) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While direct toxicity data for this compound is limited, protocols for structurally related chlorophenoxy acids (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) recommend:

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with soap/water after skin contact; eye wash stations must be accessible .

- Carcinogenicity Mitigation : Treat as a potential carcinogen—limit exposure via low-quantity synthesis and rigorous waste segregation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity Variability : Impurities (e.g., unreacted 4-chlorophenol) can skew results. Validate purity via HPLC and NMR before assays .

- Assay Conditions : Adjust pH (6.5–7.4), temperature (25–37°C), and solvent (DMSO concentration <0.1%) to match physiological relevance .

- Control Experiments : Include structurally analogous compounds (e.g., fenofibric acid) as positive/negative controls to benchmark activity .

Q. What strategies are effective in studying the environmental persistence of this compound in aqueous systems?

- Methodological Answer : For related phenoxy acids (e.g., 4-CPP), environmental fate studies use:

- Sand Filtration Models : Simulate degradation in water treatment systems with quartz sand (0.8–1.2 mm grain size) and monitor residual concentrations via LC-MS/MS .

- Aerobic/Anaerobic Biodegradation : Incubate with activated sludge and measure TOC (Total Organic Carbon) reduction over 28 days .

- Hydrolysis Studies : Expose to pH 3–9 buffers at 25°C and quantify degradation products (e.g., 4-chlorophenol) .

Q. How can computational modeling predict the interaction of this compound with biological targets like MMPs or lipoxygenases?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to MMP-9 (PDB ID: 1L6J). The chlorophenoxy group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic zinc ions .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP (2.8–3.5) and polar surface area (65–75 Ų) to predict IC₅₀ values .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of enzyme-ligand complexes in physiological saline (0.15 M NaCl) .

Data Contradiction Analysis

Q. Conflicting reports on the metabolic stability of this compound: How to resolve?

- Methodological Answer : Discrepancies may stem from:

- Species-Specific Metabolism : Compare liver microsomes from rats vs. humans. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for parent ion and glucuronide metabolites) to capture low-abundance species .

- pH-Dependent Stability : Test compound stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to differentiate degradation vs. enzymatic metabolism .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。